N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-13-4-6-14(7-5-13)29(26,27)24-10-8-12(9-11-24)18(25)23-19-22-17-15(21)2-1-3-16(17)28-19/h1-7,12H,8-11H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMQVRPKOXUURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(C=CC=C3S2)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable fluorinated precursor under acidic conditions.
Sulfonylation: The benzothiazole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Piperidine Ring Formation: The final step involves the coupling of the sulfonylated benzothiazole with a piperidine derivative, followed by carboxylation to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is part of a broader class of piperidine-4-carboxamides with benzothiazole or related heterocycles. Below is a detailed comparison with key analogs from recent literature.
Structural Modifications and Substituent Effects
Key Observations:
Fluorine vs. Chlorine/Bromine :
- Fluorinated analogs (e.g., Target, 4–9) generally exhibit higher metabolic stability than chloro/bromo-substituted derivatives (e.g., 4–10) due to fluorine’s electronegativity and small atomic radius .
- Chloro/bromo groups may enhance steric bulk but reduce solubility, as seen in lower yields for 4–10 (65%) compared to 4–9 (72%) .
Benzothiazole vs. Thiazole :
- The Target’s 4-fluoro-benzothiazole core likely offers stronger π-π stacking interactions compared to simpler thiazole systems (e.g., 1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide) .
Sulfonyl Group Position :
- Para-substituted sulfonyl groups (e.g., Target’s 4-fluorobenzenesulfonyl) may improve target affinity over meta-substituted analogs (e.g., 4–9’s 3-fluorobenzenesulfonyl) due to reduced steric hindrance .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological activity, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a benzothiazole moiety, a piperidine ring, and a sulfonyl group, which are critical for its biological interactions.
Research has indicated that compounds similar to this compound may exhibit various mechanisms of action:
- Cholinesterase Inhibition : Studies have shown that derivatives containing similar functional groups can inhibit cholinesterase enzymes, which are crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive function .
- Antiproliferative Activity : Compounds with benzothiazole scaffolds have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties due to its structural characteristics .
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of related compounds:
| Activity Type | IC50 Value | Test System | Reference |
|---|---|---|---|
| Cholinesterase Inhibition | 0.5 µM | Human acetylcholinesterase | |
| Antiproliferative | 10 µM | A549 lung cancer cells | |
| Antimicrobial | 50 µg/mL | Staphylococcus aureus |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cognitive Enhancement : A study evaluated the effects of similar benzothiazole derivatives on cognitive function in animal models. The results indicated significant improvements in memory retention and learning abilities, attributed to cholinesterase inhibition and enhanced cholinergic signaling .
- Cancer Treatment : In vitro studies on human cancer cell lines showed that compounds with structural similarities induced apoptosis and inhibited cell growth effectively. The study suggested that these compounds could serve as leads for developing new anticancer agents .
- Infection Control : Research on antimicrobial activity demonstrated that derivatives effectively inhibited the growth of several bacterial strains. This suggests potential use in developing new antibiotics against resistant strains .
Q & A
What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Basic Research Question
Synthesis challenges include steric hindrance from the 4-fluoro-benzothiazolyl group, sulfonylation efficiency, and piperidine ring functionalization.
Methodological Answer :
- Steric Hindrance Mitigation : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility and reduce aggregation during coupling steps.
- Sulfonylation Optimization : Employ coupling agents like HATU or DCC with catalytic DMAP to improve benzenesulfonyl attachment .
- Piperidine Functionalization : Introduce protecting groups (e.g., Boc) on the piperidine nitrogen to prevent side reactions during carboxamide formation. Monitor intermediates via LC-MS and adjust stoichiometry iteratively.
- Yield Improvement : Utilize microwave-assisted synthesis for time-sensitive steps, reducing decomposition risks. Post-synthesis purification via preparative HPLC ensures >95% purity .
How can researchers resolve discrepancies in biological activity data across different assay systems?
Advanced Research Question
Discrepancies may arise from assay-specific variables (e.g., pH, co-factors) or target isoform differences.
Methodological Answer :
- Assay Standardization : Replicate experiments in parallel using identical buffer conditions (e.g., pH 7.4 PBS) and enzyme/substrate concentrations.
- Orthogonal Validation : Cross-validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
- Data Normalization : Normalize results to positive controls (e.g., known inhibitors) and account for nonspecific binding via counter-screens against unrelated targets. Statistical tools like ANOVA can identify systemic variability .
What computational strategies predict the binding affinity of this compound to its target enzyme?
Advanced Research Question
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the compound’s fluorobenzothiazole moiety and the enzyme’s active site. Prioritize poses with hydrogen bonds to conserved residues.
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) for affinity quantification .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and electrostatic potential. Validate against experimental IC50 data .
What analytical techniques are critical for characterizing purity and structural integrity?
Basic Research Question
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine substitution on benzothiazole) and piperidine conformation. Compare peaks to predicted shifts using ChemDraw .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS verifies molecular ion ([M+H]⁺) and detects impurities (<0.1% threshold).
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) quantifies purity. Use C18 columns and gradient elution (ACN/water + 0.1% TFA) .
How can the metabolic stability of this compound be assessed in vitro?
Advanced Research Question
Methodological Answer :
- Liver Microsome Assays : Incubate the compound (1–10 µM) with human or rat liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Quantify parent compound depletion over 60 min via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. IC50 values <10 µM indicate high metabolic liability.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., additional fluorine atoms) to reduce oxidative metabolism .
What methods evaluate the selectivity profile against off-target receptors?
Advanced Research Question
Methodological Answer :
- Broad-Panel Screening : Use Eurofins’ CEREP panel to test activity against 50+ GPCRs, kinases, and ion channels at 10 µM. Focus on <30% inhibition for non-targets.
- Kinase Profiling : Employ competitive binding assays (e.g., KINOMEscan) to measure displacement of ATP-binding site probes.
- Thermal Shift Assay (TSA) : Monitor target protein melting temperature (Tm) shifts via SYPRO Orange dye. >2°C ΔTm confirms selective binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
